molecular formula C7H6F2N2O B2920609 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde CAS No. 2243515-73-1

1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde

Cat. No. B2920609
CAS RN: 2243515-73-1
M. Wt: 172.135
InChI Key: RTFVCOKLKPRKIY-UHFFFAOYSA-N
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Description

“1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is a chemical compound with the CAS Number: 2243515-73-1 . It has a molecular weight of 172.13 . The IUPAC name for this compound is 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is 1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

“1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Pharmaceutical Applications

1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde serves as a building block in organic synthesis to create bioactive molecules. Its derivatives have shown promise as 5-HT3A receptor antagonists , which can be used to treat conditions like irritable bowel syndrome and anxiety . Additionally, these compounds have potential as allosteric inhibitors , which can modulate the activity of enzymes and receptors .

Agricultural Chemistry

In agriculture, this compound’s derivatives can be explored for their insecticidal activity . The unique structure of the pyrazole ring, when incorporated into larger molecules, may disrupt the nervous system of pests, providing a new avenue for pest control .

Materials Science

The derivatives of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde can be used to create silicon-based materials . These materials could have applications in electronics, coatings, or as sealants due to their durability and resistance to environmental factors .

Industrial Chemistry

In industrial settings, the compound can be used to synthesize Schiff base derivatives . These derivatives are valuable in the production of dyes, pigments, and as catalysts in various chemical reactions .

Chemical Synthesis

This compound is a versatile intermediate in the synthesis of heterocyclic structures . It can be used to create pyrazole fused or linked heterocyclic skeletons, which are foundational in developing new chemical entities .

Biochemistry

In biochemistry, the compound’s derivatives are studied for their antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Medical Research

1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is being investigated for its antiproliferative effects , which could be significant in the development of cancer therapeutics. Its ability to inhibit cell growth is a valuable property in the search for new anticancer drugs .

Environmental Science

The compound’s derivatives may have applications in environmental science, particularly in the development of chemical sensors . These sensors could detect pollutants or toxins in the environment, aiding in environmental monitoring and cleanup efforts .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde” are not available, research into pyrazole derivatives is ongoing due to their potential biological activities . These compounds are often synthesized and tested for various biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact the activity of a compound.

properties

IUPAC Name

1-(2,2-difluorocyclopropyl)pyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-7(9)3-6(7)11-2-1-5(4-12)10-11/h1-2,4,6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVCOKLKPRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N2C=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Difluorocyclopropyl)pyrazole-3-carbaldehyde

CAS RN

2243515-73-1
Record name 1-(2,2-difluorocyclopropyl)-1H-pyrazole-3-carbaldehyde
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